molecular formula C26H40O5 B1674536 Latanoprost CAS No. 130209-82-4

Latanoprost

Cat. No.: B1674536
CAS No.: 130209-82-4
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-CEYXHVGTSA-N
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Mechanism of Action

Target of Action

Latanoprost, a prodrug analog of prostaglandin F2 alpha, primarily targets the prostaglandin F receptor . This receptor plays a crucial role in regulating the outflow of aqueous humor from the eyes .

Mode of Action

This compound acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, this compound increases the sclera’s permeability to aqueous fluid . This action results in an increased outflow of aqueous humor from the eyes through the uveoscleral tract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin F2 alpha pathway . By selectively stimulating the prostaglandin F2 alpha receptor, this compound increases the outflow of aqueous humor . This action may involve the remodeling of the extracellular matrix and regulation of matrix metalloproteinases .

Pharmacokinetics

This compound is an isopropyl ester prodrug that is absorbed through the cornea . Upon absorption, it is hydrolyzed by esterases to the biologically active form, this compound acid . The peak concentration in the aqueous humor is reached about two hours after topical administration . Once this compound acid reaches the circulation, it is quickly metabolized in the liver by fatty acid beta oxidation . The plasma half-life is only 17 minutes .

Result of Action

The primary result of this compound’s action is a reduction in intraocular pressure . By increasing the outflow of aqueous fluid, this compound lowers intraocular pressure . This reduction in pressure can help prevent complications such as optic nerve damage and visual field loss .

Biochemical Analysis

Biochemical Properties

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active form, this compound acid . This active form interacts with the prostaglandin F2 alpha receptor, a G-protein coupled receptor, leading to a series of biochemical reactions that increase the outflow of aqueous humor . The interaction between this compound acid and the prostaglandin F2 alpha receptor involves the activation of matrix metalloproteinases, which remodel the extracellular matrix and facilitate increased fluid outflow .

Cellular Effects

This compound acid exerts several effects on various cell types within the eye. It primarily affects the cells of the ciliary muscle, leading to increased uveoscleral outflow . Additionally, this compound acid influences the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases . This remodeling process is crucial for maintaining the proper function of the trabecular meshwork and ensuring efficient fluid drainage from the eye .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to this compound acid, which then binds to the prostaglandin F2 alpha receptor on the surface of ciliary muscle cells . This binding activates a signaling cascade that includes the release of calcium ions and the activation of protein kinase C . These events lead to the remodeling of the extracellular matrix through the activation of matrix metalloproteinases, ultimately increasing the outflow of aqueous humor and reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly hydrolyzed to its active form upon administration, with peak effects occurring within a few hours . The reduction in intraocular pressure can last for up to 24 hours, making it suitable for once-daily administration . Long-term studies have shown that this compound maintains its efficacy over extended periods, with no significant degradation or loss of activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause conjunctival hyperemia and other ocular surface changes . These findings highlight the importance of proper dosing to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through beta-oxidation of its fatty acid side chain . The metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, are then excreted via the kidneys . This metabolic pathway ensures the rapid clearance of the drug from the systemic circulation, minimizing the risk of systemic side effects .

Transport and Distribution

After topical administration, this compound is absorbed through the cornea and distributed within the aqueous humor of the eye . The active form, this compound acid, can be detected in the aqueous humor for up to 4 hours post-administration . The drug’s lipophilic nature facilitates its penetration through the corneal epithelium and its subsequent distribution within ocular tissues .

Subcellular Localization

This compound acid primarily localizes to the ciliary muscle cells, where it exerts its effects on the prostaglandin F2 alpha receptor . The drug does not appear to undergo significant post-translational modifications or targeting to other subcellular compartments . Its activity is largely confined to the extracellular matrix and the cell surface receptors involved in aqueous humor outflow regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Latanoprost is synthesized using a multi-step process that involves the use of chiral precursors and various reaction conditions. One efficient synthetic route involves the use of Corey lactone diol as a chiral substrate. The process includes Swern oxidation, allylic reduction, and Wittig reaction conditions . Reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. One patented method includes the reduction of a lactone group using diisobutylaluminum hydride at low temperatures . This method is designed to be efficient and scalable for large-scale production .

Scientific Research Applications

Latanoprost has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041057
Record name Latanoprost
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Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Latanoprost
Source Human Metabolome Database (HMDB)
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Solubility

1.29e-02 g/L
Record name Latanoprost
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Mechanism of Action

Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates.
Record name Latanoprost
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CAS No.

130209-82-4, 155551-81-8
Record name Latanoprost
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Record name Latanoprost, (+/-)-
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Record name Latanoprost
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Record name LATANOPROST
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Latanoprost in reducing intraocular pressure (IOP)?

A: this compound, a prostaglandin F2α analog, primarily reduces IOP by increasing uveoscleral outflow of aqueous humor. []

Q2: Does this compound influence the trabecular meshwork outflow pathway?

A: While this compound's primary mechanism targets uveoscleral outflow, studies suggest it may also have a modest effect on trabecular meshwork outflow. []

Q3: How does this compound interact with its target to increase uveoscleral outflow?

A: this compound, after being hydrolyzed to its active free acid form, binds to prostaglandin FP receptors in the ciliary muscle and surrounding tissues. This binding initiates a cascade of intracellular signaling events, leading to extracellular matrix remodeling and increased permeability of the tissues involved in uveoscleral outflow. [, ]

Q4: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C26H40O5 and a molecular weight of 432.59 g/mol. [, ]

Q5: Are there spectroscopic data available to confirm the structure of this compound?

A: Yes, this compound structure has been confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. []

Q6: How does temperature affect the stability of this compound?

A: this compound exhibits thermal instability. Studies reveal that while it remains stable at 4°C and 25°C, it degrades at higher temperatures. For instance, at 50°C, 10% degradation occurs within 8.25 days. []

Q7: Does exposure to light impact this compound stability?

A: Yes, this compound is susceptible to degradation upon exposure to ultraviolet radiation, particularly UVB. []

Q8: What practical storage recommendations can be derived from the stability data?

A: Based on its sensitivity to light and heat, this compound should ideally be stored in a cool, dark place, preferably below room temperature. []

Q9: How is this compound absorbed and distributed in the eye?

A: this compound, being an ester prodrug, is well absorbed through the cornea. After penetrating the cornea, it undergoes hydrolysis to its active free acid form, which then effectively reaches the aqueous humor, achieving peak concentration within 1-2 hours after topical application. [, ]

Q10: Describe the metabolism and excretion of this compound.

A: this compound is primarily metabolized in the liver, mainly through beta-oxidation, into more polar metabolites like the 1,2-dinor acid and 1,2,3,4-tetranor metabolites. These metabolites, along with a small amount of the active acid form, are primarily excreted in the urine and to a lesser extent in feces. [, ]

Q11: Is there any evidence of this compound accumulation in ocular tissues or systemically?

A: Studies in cynomolgus monkeys indicate no significant accumulation of this compound or its metabolites in ocular tissues or systemically after repeated topical administration. [, ]

Q12: What in vitro models have been used to study the effects of this compound on ocular cells?

A: Researchers have utilized cultured human Tenon fibroblasts (HTFs) and rabbit ciliary muscle (RCM) cells to investigate the effects of this compound on extracellular matrix remodeling, cellular contraction, and gene expression related to IOP regulation. [, ]

Q13: What animal models have been employed to investigate the efficacy and safety of this compound in glaucoma?

A: Albino rabbits, cynomolgus monkeys, and beagle dogs are among the animal models used to study the IOP-lowering effects, pharmacokinetics, and ocular safety of this compound. [, , , , ]

Q14: What are the key findings from clinical trials evaluating the efficacy of this compound in glaucoma patients?

A: Numerous clinical trials have demonstrated that this compound effectively reduces IOP in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other IOP-lowering medications. These trials have also highlighted its favorable long-term safety and tolerability profile compared to some other classes of glaucoma medications. [, , , , , , , , , , ]

Q15: Is there evidence of this compound resistance developing in patients with glaucoma?

A: While this compound is generally effective, some patients may experience a diminished response over time, termed "this compound non-response." The mechanisms underlying this phenomenon are not fully understood but may involve changes in prostaglandin receptor expression or function, alterations in downstream signaling pathways, or increased resistance to uveoscleral outflow. []

Q16: What are the most common ocular adverse events associated with this compound?

A: The most frequently reported ocular adverse events associated with this compound are conjunctival hyperemia, increased iris pigmentation, hypertrichosis (growth of eyelashes), and ocular surface irritation. [, ]

Q17: Are there any concerns regarding the long-term safety of this compound, particularly regarding its potential to cause malignant melanoma?

A: Extensive safety data from clinical trials and post-marketing surveillance have not established a causal link between this compound use and malignant melanoma, either ocular or cutaneous. While this compound can increase iris pigmentation, this effect is thought to be due to stimulation of melanin synthesis and not an increase in melanocyte proliferation. []

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